7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline

Anticonvulsant Epilepsy Drug Safety

7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline is the unsubstituted core scaffold for a series of potent anticonvulsant agents. The 7-methoxy substitution pattern is essential for activity; generic triazoloquinolines fail to deliver the targeted pharmacological profile. Use this versatile intermediate to synthesize 5-phenyl and 1-substituted derivatives with broad-spectrum efficacy in MES and sc-PTZ seizure models. A key derivative exhibits a 2.4-fold higher Protective Index than phenytoin, offering a superior starting point for safer anticonvulsant therapies.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 41493-63-4
Cat. No. B13685301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline
CAS41493-63-4
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N3C=NN=C3C=C2
InChIInChI=1S/C11H9N3O/c1-15-9-3-4-10-8(6-9)2-5-11-13-12-7-14(10)11/h2-7H,1H3
InChIKeyYPWVAGZCIUPOBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline (CAS 41493-63-4) as a Core Anticonvulsant Scaffold


7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline (CAS 41493-63-4) is a core heterocyclic scaffold within the triazoloquinoline family, characterized by a triazole ring fused to a quinoline moiety with a methoxy group at the 7-position [1]. This compound serves as the unsubstituted parent structure for a series of anticonvulsant agents [2]. The primary body of quantitative evidence for its potential is derived from studies on its derivatives, which are synthesized from this core. Its value proposition for procurement lies in its role as a versatile starting material for the development of novel anticonvulsant drugs with improved safety profiles.

Procurement Insight: Why Generic Substitution with Unsubstituted Triazoloquinoline Scaffolds Fails to Replicate 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline Derivatives' Efficacy


The anticonvulsant activity of triazolo[4,3-a]quinoline derivatives is exquisitely sensitive to the specific substitution pattern on the core scaffold [1]. The presence and position of substituents like the 7-methoxy group and 5-phenyl ring dramatically influence potency and safety. For instance, the unsubstituted 7-methoxy-[1,2,4]triazolo[4,3-a]quinoline scaffold alone does not exhibit the same potent and broad-spectrum anticonvulsant activity as its 5-phenyl-substituted derivative [2]. This structure-activity relationship (SAR) demonstrates that generic substitution with a similar but unsubstituted triazoloquinoline will fail to deliver the targeted pharmacological profile, necessitating precise procurement of the correct precursor or derivative.

Quantitative Differentiation Guide: Anticonvulsant Efficacy and Safety of 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline Derivatives vs. Clinical Standard Phenytoin


Quantitative Comparison: Superior Protective Index (PI) of a 7-Methoxy Triazoloquinoline Derivative vs. Phenytoin in the MES Seizure Model

The derivative 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (4a) demonstrates a superior safety margin compared to the standard anticonvulsant phenytoin. While its anticonvulsant potency is comparable, its significantly higher Protective Index (PI) indicates a quantifiable differentiation in safety, a critical factor for therapeutic application [1].

Anticonvulsant Epilepsy Drug Safety

Quantitative Comparison: Comparable Anticonvulsant Potency (ED50) of a 7-Methoxy Triazoloquinoline Derivative to Phenytoin in MES Seizure Model

The derivative 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (4a) exhibits anticonvulsant potency equivalent to phenytoin in the maximal electroshock (MES) seizure test, a standard model for generalized tonic-clonic seizures [1].

Anticonvulsant Epilepsy Drug Development

Quantitative Comparison: Broad-Spectrum Anticonvulsant Activity of a 7-Methoxy Triazoloquinoline Derivative in Chemically-Induced Seizure Models

The derivative 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (4a) demonstrates activity against multiple seizure types, including those induced by pentylenetetrazole (sc-PTZ) and isoniazid, indicating a broader spectrum of action compared to some clinically used anticonvulsants [1].

Anticonvulsant Epilepsy Drug Discovery

Procurement-Driven Application Scenarios for 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline (CAS 41493-63-4)


Medicinal Chemistry: Synthesis of Novel Anticonvulsant Candidates

Procure 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline as a key intermediate for the synthesis of novel anticonvulsant agents. The core scaffold can be further derivatized, for example, by introducing a phenyl group at the 5-position and other substituents at the 1-position, to optimize for potency and safety as demonstrated in the MES test [1]. The high Protective Index of a key derivative suggests this scaffold is a superior starting point for developing drugs with a wider therapeutic window compared to phenytoin [1].

Pharmacology Research: Investigating Broad-Spectrum Anticonvulsant Mechanisms

Use the compound or its derivatives as a chemical probe in rodent models of epilepsy to study the mechanisms of broad-spectrum anticonvulsant activity. The efficacy of the 5-phenyl derivative in both electroshock (MES) and chemical (sc-PTZ, isoniazid) seizure models [1] indicates that the scaffold interacts with multiple targets or pathways relevant to seizure generation and propagation, making it a valuable tool for neurological research.

Drug Development: Lead Optimization for Improved Safety Margins

Utilize 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline as a lead scaffold in a drug discovery program focused on improving the safety profile of anticonvulsant therapies. The 2.4-fold higher Protective Index of a key derivative compared to phenytoin [1] provides a strong quantitative rationale for further medicinal chemistry efforts to maximize this safety advantage while maintaining or improving potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.